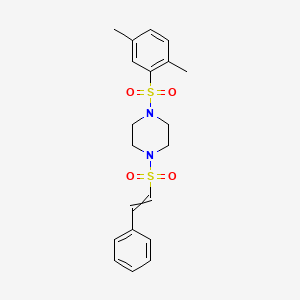

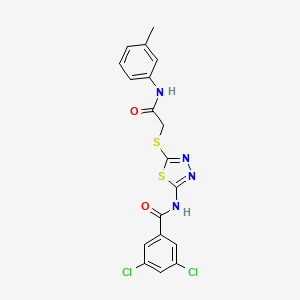

![molecular formula C9H14O3 B2935188 (1'R,2'R,4'R)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-ol CAS No. 86116-71-4](/img/structure/B2935188.png)

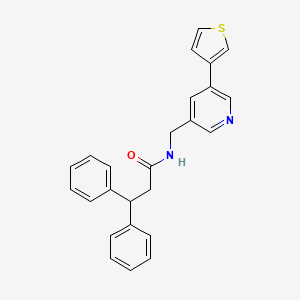

(1'R,2'R,4'R)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1'R,2'R,4'R)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-ol, also known as spirocyclic alcohol, is a cyclic organic compound that has gained significant attention in scientific research due to its unique chemical properties. It is a chiral molecule that possesses a spirocyclic core structure, which makes it an interesting target for synthetic chemists. In

Wissenschaftliche Forschungsanwendungen

Polymer Electrolytes for Lithium-Metal Batteries

The compound’s structural similarity to 1,3-dioxolane makes it a candidate for use in polymer electrolytes for lithium-metal batteries (LMBs). Its potential for decent compatibility with Li-metal and the ability to form a robust solid-electrolyte interphase could lead to stable operation of high-voltage LMBs .

Stereoselective Organic Synthesis

This compound could be involved in stereoselective synthesis processes. The presence of multiple chiral centers allows for the formation of stereospecific intermediates, which are valuable in creating complex molecules with defined three-dimensional arrangements .

High-Energy-Density Solid-State Batteries

Given its structural relation to 1,3-dioxolane, this compound could be utilized to develop high-energy-density solid-state batteries. Its oxidation stability and interfacial contact properties could be beneficial in achieving high cut-off voltages and cycling stability .

Synthetic Intermediate for Heterocyclic Compounds

The compound’s framework is suitable for the regio- and stereoselective preparation of heterocyclic compounds. It can act as a synthetic intermediate in reactions involving hypervalent iodine, leading to diverse heterocyclic structures .

Condensation Reactions in Organic Chemistry

It may serve as a reagent in condensation reactions with carbonyl compounds and vicinal diols. This could result in the synthesis of various 1,3-dioxolanes, which are important in organic synthesis and industrial applications .

Eigenschaften

IUPAC Name |

(1'R,2'R,4'R)-spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c10-8-4-7-3-6(8)5-9(7)11-1-2-12-9/h6-8,10H,1-5H2/t6-,7-,8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWWQUYQQOVPMJ-BWZBUEFSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(O1)CC3CC2CC3O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2(O1)C[C@H]3C[C@@H]2C[C@H]3O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)acetamide](/img/structure/B2935108.png)

![2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2935117.png)

![(11Z)-11-{[3-(aminocarbonyl)phenyl]imino}-N-(2,5-diethoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2935124.png)